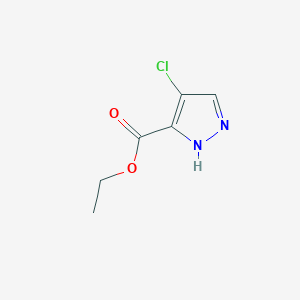

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEARPPYKRNLUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Applications, and Experimental Protocols

Abstract: This document provides an in-depth technical guide on 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No: 1189363-78-7), a pivotal heterocyclic building block in modern synthetic chemistry. We will explore its physicochemical properties, spectroscopic profile, and detailed synthesis protocols, emphasizing the chemical principles that guide experimental design. Furthermore, this guide elucidates its versatile applications in the development of novel pharmaceuticals and agrochemicals, supported by established research. Safety, handling, and quality control procedures are also detailed to ensure reliable and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a comprehensive understanding of this valuable synthetic intermediate.

Introduction to a Versatile Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and diverse biological activities. Its derivatives form the core of numerous approved drugs and commercial pesticides. The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, enabling precise interaction with biological targets.

This compound is a particularly valuable derivative. The presence of three distinct functional groups—the reactive C4-chloro substituent, the N1-proton for further substitution, and the C3-ethyl ester for amide coupling—makes it a highly versatile intermediate for combinatorial chemistry and lead optimization campaigns. This guide serves as a comprehensive resource for unlocking its synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the bedrock of chemical synthesis. The key properties of this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1189363-78-7 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | Calculated |

| Molecular Weight | 188.61 g/mol | Calculated |

| Appearance | White to light yellow crystalline powder | [2] (Typical for related compounds) |

| Canonical SMILES | C(OCC)(=O)C1=C(Cl)C=NN1 | PubChem CID 57648398 |

| InChIKey | YLNJVHPGMJWYRT-UHFFFAOYSA-N | PubChem CID 57648398 |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Representative data for pyrazole derivatives are well-documented.

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. For the parent acid, a characteristic signal for the C5-proton is observed around 7.94 ppm in DMSO-d₆.[3] The ethyl ester will additionally show a quartet around 4.3 ppm and a triplet around 1.3 ppm, corresponding to the -OCH₂- and -CH₃ protons, respectively.

-

¹³C NMR: The carbon spectrum will confirm the presence of the six distinct carbon environments, including the carbonyl carbon of the ester group (typically ~160-165 ppm) and the C4-Cl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and the characteristic M+2 isotopic pattern for a chlorine-containing compound, providing definitive confirmation of the elemental composition.[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common and reliable pathway involves the direct chlorination of the parent ester.

Synthetic Workflow

The preferred synthetic route is the regioselective chlorination of Ethyl 1H-pyrazole-3-carboxylate. The C4 position is electronically activated towards electrophilic substitution due to the electron-donating nature of the pyrazole nitrogens.

Caption: Synthetic route to the target compound.

Causality of Experimental Choices:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is chosen as the electrophilic chlorine source. It is a solid, easy-to-handle reagent that provides a controlled reaction, minimizing over-chlorination and side products compared to harsher reagents like sulfuryl chloride.[4]

-

Solvent: Acetonitrile (MeCN) is an excellent solvent for this reaction. It is polar enough to dissolve the starting materials and NCS but is aprotic and relatively inert, preventing unwanted side reactions.

-

Temperature: The reaction proceeds efficiently at room temperature, making it energy-efficient and reducing the risk of thermal decomposition.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful scaffold for generating molecular diversity. Its derivatives have shown significant promise in both pharmaceutical and agricultural applications.[5][6]

-

Pharmaceutical Development: As a building block, it is used to synthesize novel compounds targeting a range of diseases. The ester can be hydrolyzed to the carboxylic acid and coupled with various amines to form amides, while the N1 position can be alkylated or arylated to explore the SAR around the pyrazole core.[2] Derivatives have been investigated for anticancer activity.[2]

-

Agrochemical Chemistry: Pyrazole derivatives are potent herbicides and pesticides.[5][6] This compound serves as a key intermediate in the synthesis of such agents, where the chloro-substituent often plays a crucial role in the molecule's bioactivity.[7]

Caption: Versatility as a chemical scaffold.

Key Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and quality control checks.

Protocol 5.1: Synthesis of this compound

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.3 mmol).

-

Dissolution: Add acetonitrile (100 mL) and stir until the solid is completely dissolved.

-

Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (10.0 g, 74.9 mmol, 1.05 eq.). Rationale: A slight excess of NCS ensures complete consumption of the starting material.

-

Reaction: Stir the mixture at room temperature (20-25 °C) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Workup:

-

Once complete, concentrate the reaction mixture in vacuo to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove succinimide byproduct, followed by brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure product.

Protocol 5.2: Quality Control and Characterization

-

Appearance: Verify the product is a white to off-white solid.

-

Purity Analysis (HPLC):

-

Prepare a 1 mg/mL solution of the product in acetonitrile.

-

Inject onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Purity should be ≥98% by peak area integration at 210 nm.

-

-

Structural Verification (NMR & MS):

-

Acquire ¹H NMR and ¹³C NMR spectra in CDCl₃ or DMSO-d₆ to confirm the chemical structure.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are based on data for structurally related pyrazole derivatives.[8][9][10][11]

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Statement | Code |

| Hazard | Causes skin irritation. | H315 |

| Hazard | Causes serious eye irritation. | H319 |

| Hazard | May cause respiratory irritation. | H335 |

| Precaution | Wash skin thoroughly after handling. | P264 |

| Precaution | Wear protective gloves/eye protection/face protection. | P280 |

| Precaution | IF ON SKIN: Wash with plenty of water. | P302 + P352 |

| Precaution | IF IN EYES: Rinse cautiously with water for several minutes. | P305 + P351 + P338 |

| Precaution | Use only outdoors or in a well-ventilated area. | P271 |

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[12] Avoid formation and inhalation of dust.[9] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for proper disposal.

Conclusion

This compound is a high-value synthetic intermediate with broad applicability in discovery chemistry. Its well-defined synthesis and trifunctional handle design make it an ideal starting point for the creation of diverse molecular libraries. By understanding its chemical properties, synthetic routes, and safe handling procedures as detailed in this guide, researchers can effectively leverage this compound to accelerate the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. This compound(1189363-78-7) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 7. 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester molecular structure

An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Applications

Abstract

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous active compounds in pharmaceuticals and agrochemicals. The strategic introduction of a chlorine atom and an ethyl carboxylate group onto this heterocyclic system creates this compound, a versatile synthetic intermediate with significant potential. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and robust synthetic methodologies. We delve into detailed spectroscopic characterization, explore its critical role as a building block in the development of novel drugs and crop protection agents, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and utility of this compound in their research and development programs.

Introduction to the Chloropyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities. The 5-membered aromatic ring containing two adjacent nitrogen atoms provides a stable yet reactive framework. The functionalization of this core is a key strategy in medicinal and agricultural chemistry to modulate physicochemical properties and target-specific interactions.

The title compound, this compound, is distinguished by three key features:

-

The Pyrazole Core: Provides the fundamental heterocyclic structure.

-

C4-Chloro Group: The electron-withdrawing nature of the chlorine atom significantly influences the electron density of the ring, impacting its reactivity and potential as a hydrogen bond acceptor.

-

C3-Ethyl Ester Group: This moiety serves as a versatile chemical handle for further modification, such as amidation, to create libraries of new chemical entities. It also impacts the compound's solubility and pharmacokinetic profile.

This guide will focus on the title compound, while also drawing insights from its parent carboxylic acid and other closely related analogues to provide a holistic understanding of this chemical class.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in rational application design.

Chemical Structure:

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties. Data for the parent carboxylic acid is included for comparative context.

| Property | Value (for Ethyl Ester) | Value (for Parent Acid) | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | C₄H₃ClN₂O₂ | - |

| Molecular Weight | 190.6 g/mol | 146.53 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4-chloro-1H-pyrazole-3-carboxylate | 4-chloro-1H-pyrazole-3-carboxylic acid | - |

| CAS Number | 1378271-66-9 (similar structure) | 84547-87-5 | PubChem[1] |

| Appearance | White to light yellow crystalline powder (expected) | White to light yellow crystalline powder | TCI Chemicals[2] |

| XLogP3 | 1.4 (predicted) | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | 4 | PubChem[1] |

Synthesis and Derivatization Strategies

The synthesis of this compound is typically achieved through a multi-step process involving the formation of the pyrazole ring, followed by chlorination and esterification. The sequence of these latter steps can be varied.

Synthetic Workflow Overview

The most common synthetic routes involve the chlorination of a pyrazole precursor. The choice of chlorinating agent is critical for controlling regioselectivity and ensuring a high yield while minimizing hazardous byproducts. Modern methods, including electrochemical chlorination, offer greener alternatives to traditional reagents.[3]

Caption: General synthetic workflow for this compound.

Key Synthetic Steps Explained

-

Causality in Chlorination: The choice of chlorinating agent is a critical decision point.

-

Sulfuryl chloride (SO₂Cl₂): A powerful and effective reagent, often used for its high reactivity. However, it is highly corrosive and releases toxic HCl and SO₂ gases, requiring stringent safety precautions.[4]

-

HCl / H₂O₂: This combination offers a safer alternative, generating the active chlorinating species in situ. This method reduces the risks associated with handling highly reactive chlorinating agents directly.[5]

-

Electrochemical Chlorination: This modern technique provides excellent control over the reaction, minimizes waste, and avoids the use of harsh chemical oxidants. The byproducts are often benign, improving the overall safety and environmental profile of the synthesis.[3]

-

-

Trustworthiness in Protocol Design (Self-Validation): A robust protocol for esterification includes in-process checks. The reaction of the parent carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) is typically monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The reaction is complete when the carboxylic acid spot is no longer visible. Work-up involves neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying via column chromatography or recrystallization to yield the pure product.

Detailed Experimental Protocol: Chlorination and Esterification

This protocol is a representative methodology based on established chemical principles.

Step 1: Chlorination of 1H-pyrazole-3-carboxylic acid

-

Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl).

-

Reaction: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel.[4]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1-2 hours, monitoring by TLC.[4]

-

Work-up: Upon completion, cool the mixture and carefully quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-1H-pyrazole-3-carboxylic acid.

Step 2: Ethyl Esterification

-

Setup: To the crude 4-Chloro-1H-pyrazole-3-carboxylic acid in a round-bottom flask, add an excess of absolute ethanol (10-20 eq), which acts as both reagent and solvent.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours, again monitoring by TLC for the disappearance of the starting acid.

-

Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by silica gel column chromatography to obtain the final product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following data are predicted based on the known effects of the substituents on the pyrazole ring. Spectroscopic data for closely related structures can be found in various databases.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR | Pyrazole C5-H: A singlet around δ 7.5-8.0 ppm. N1-H: A broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. Ethyl -CH₂-: A quartet around δ 4.3 ppm. Ethyl -CH₃: A triplet around δ 1.3 ppm. |

| ¹³C NMR | C=O (Ester): ~160-165 ppm. Pyrazole C3, C4, C5: Resonances in the aromatic region (~110-145 ppm). Ethyl -CH₂-: ~60 ppm. Ethyl -CH₃: ~14 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak cluster corresponding to the molecular weight (190.6 g/mol ), showing the characteristic M and M+2 isotopic pattern (approx. 3:1 ratio) due to the presence of one chlorine atom. |

| IR Spectroscopy | N-H Stretch: A broad peak around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹. C=C / C=N Stretches: Peaks in the 1500-1600 cm⁻¹ region. C-Cl Stretch: A peak in the 600-800 cm⁻¹ region. |

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. Its functional groups provide reactive sites for building more complex molecules.[9][10]

Caption: Key application pathways for the title compound and its derivatives.

-

Agrochemicals: This class of compounds is a key intermediate in the synthesis of pyrazole-based pesticides. For example, the related 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester is a crucial precursor for acaricides like Tebufenpyrad and Tolfenpyrad.[5] The core structure is essential for their mode of action, which often involves inhibiting mitochondrial electron transport in pests.[11]

-

Pharmaceuticals: The chloropyrazole scaffold is a valuable building block for new therapeutic agents. Derivatives have shown promise in various areas:

-

Anticancer Activity: Certain amides derived from this core have demonstrated significant in vitro activity against various cancer cell lines.[11]

-

Antimicrobial Compounds: The pyrazole ring is a common feature in many antimicrobial drugs, and this intermediate serves as a starting point for novel antibiotics and antifungals.[9]

-

-

Medicinal Chemistry: The true value for drug development professionals lies in its utility as a scaffold. The N-H proton can be alkylated or arylated, and the ethyl ester can be readily converted to amides, hydrazides, or other functional groups, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is synthesized from safety data sheets for the parent acid and related compounds.[12][13][14]

GHS Hazard Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[13][15] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[13][15] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[14][15] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (EN 166).[12]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[13]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[12]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[16]

References

- 1. 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 10. 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]

- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Navigating the Spectroscopic Landscape of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester.

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. This compound, a substituted pyrazole, represents a class of heterocyclic compounds of significant interest for its potential biological activities. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its empirical validation.

I. Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of related pyrazole derivatives and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyrazole H-5 | ~ 7.5 - 8.5 | Singlet (s) | The proton on the pyrazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. |

| Ethyl -CH₂- | ~ 4.2 - 4.5 | Quartet (q) | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl protons. The chemical shift is influenced by the adjacent oxygen atom. |

| Ethyl -CH₃ | ~ 1.2 - 1.5 | Triplet (t) | The methyl protons of the ethyl ester will appear as a triplet, coupled to the methylene protons. |

| Pyrazole N-H | Variable, broad | Broad singlet (br s) | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | ~ 160 - 170 | The ester carbonyl carbon is expected in this region. |

| Pyrazole C-3 | ~ 140 - 150 | The carbon bearing the ester group will be downfield. |

| Pyrazole C-5 | ~ 125 - 135 | The carbon with the attached proton. |

| Pyrazole C-4 | ~ 110 - 120 | The carbon atom bonded to the chlorine atom. |

| Ethyl -CH₂- | ~ 60 - 65 | The methylene carbon of the ethyl group. |

| Ethyl -CH₃ | ~ 13 - 16 | The methyl carbon of the ethyl group. |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of the pyrazole N-H bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | From the C-H bond on the pyrazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the ethyl group. |

| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong, sharp peak characteristic of the ester carbonyl. |

| C=N Stretch | 1500 - 1600 | Medium | From the pyrazole ring. |

| C-Cl Stretch | 700 - 800 | Medium | Characteristic of the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 188.02 (for ³⁵Cl), 190.02 (for ³⁷Cl) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a characteristic isotopic signature for a single chlorine atom. |

| [M-C₂H₅O]⁺ | 143.00 (for ³⁵Cl), 145.00 (for ³⁷Cl) | Loss of the ethoxy group from the ester. |

| [M-COOC₂H₅]⁺ | 114.99 (for ³⁵Cl), 116.99 (for ³⁷Cl) | Loss of the entire ethyl carboxylate group. |

II. Experimental Protocol: Acquiring ¹H NMR Data

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the proton environment of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

5 mm NMR tube

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point for many organic molecules).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

-

III. Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and its key predicted spectroscopic features.

Caption: Correlation of molecular fragments with predicted spectroscopic signals.

IV. Conclusion

The structural integrity of this compound can be confidently established through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While publicly accessible experimental data is currently limited, the predictive analysis provided in this guide serves as a valuable blueprint for researchers. The outlined experimental protocol for ¹H NMR offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. For definitive structural confirmation, it is recommended to acquire the full suite of spectroscopic data experimentally or to obtain a certificate of analysis from a commercial supplier.

V. References

Due to the absence of specific literature detailing the complete spectroscopic analysis of this compound, this guide has been constructed based on general principles of organic spectroscopy and data from analogous compounds. Authoritative sources for these principles include:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: --INVALID-LINK--

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: --INVALID-LINK--

-

Title: ChemicalBook: this compound Source: ChemicalBook URL: --INVALID-LINK--[1]

References

1H NMR spectrum of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and verification of complex organic molecules. We will dissect the theoretical basis for the expected spectrum, present a detailed experimental protocol for data acquisition, and provide an in-depth interpretation of the chemical shifts, coupling constants, and signal integrations. The guide emphasizes the causality behind experimental choices and spectral features, ensuring a thorough understanding of how the molecule's structure dictates its NMR signature.

Introduction: The Significance of Structural Verification

This compound is a member of the pyrazole class of heterocyclic compounds, which are foundational scaffolds in the synthesis of a wide range of biologically active agents.[1][2] Given its role as a critical intermediate, the unambiguous confirmation of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream research.

¹H NMR spectroscopy stands as the most powerful and definitive tool for this purpose. It provides a detailed "fingerprint" of the molecule by mapping the distinct chemical environments of all hydrogen atoms. This guide will walk through the complete process of acquiring and interpreting this fingerprint, transforming raw spectral data into a validated molecular structure.

Molecular Structure and Predicted ¹H NMR Signature

Before analyzing the experimental spectrum, a theoretical prediction based on the molecule's structure provides a critical framework for our assignments. The structure contains four unique proton environments, which will give rise to four distinct signals in the ¹H NMR spectrum.

Caption: Key proton environments in the target molecule.

-

N1-H (Pyrazole NH): This proton is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet at a very downfield position, often greater than 10 ppm.[3][4]

-

C5-H (Pyrazole CH): This is the sole proton on the pyrazole ring. With no adjacent protons, it will appear as a sharp singlet. Its position in the aromatic region (typically 6-8 ppm) will be influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the chloro group at C4, and the carboxylate group at C3, likely shifting it downfield.[5]

-

-OCH₂CH₃ (Ethyl Methylene): The two protons of the methylene group are adjacent to an electron-withdrawing oxygen atom, which deshields them. They are expected to appear at approximately 3.7-4.4 ppm.[6][7] Due to coupling with the three neighboring methyl protons, the signal will be split into a quartet (n+1 = 3+1 = 4 peaks) according to the n+1 rule.[8]

-

-OCH₂CH₃ (Ethyl Methyl): The three protons of the terminal methyl group are in a standard aliphatic environment but are weakly influenced by the nearby ester functionality. They are expected upfield, around 1.2-1.4 ppm. Coupled to the two methylene protons, this signal will be a triplet (n+1 = 2+1 = 3 peaks).[8][9]

The expected integration ratio for these signals will be 1 (NH) : 1 (C5-H) : 2 (-CH₂) : 3 (-CH₃).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is directly dependent on a rigorous and well-controlled experimental procedure. The following protocol describes a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

3.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. Causality: Deuterated solvents are used to prevent large, interfering signals from the solvent protons from overwhelming the analyte signals.[9] DMSO-d₆ is often preferred for observing exchangeable protons like N-H due to its hydrogen-bond accepting nature.

-

Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS, 0 ppm) as an internal reference standard. Causality: TMS provides a sharp, inert reference signal at 0 ppm, against which all other chemical shifts in the spectrum can be accurately calibrated.[6]

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure a homogenous solution.

3.2. Spectrometer Configuration and Data Acquisition The following parameters are typical for a 400 MHz NMR spectrometer:

-

Spectrometer: 400 MHz FT-NMR Spectrometer (e.g., Varian INOVA-400).[10]

-

Pulse Program: Standard single-pulse ¹H acquisition.

-

Spectral Width: 12-16 ppm (e.g., 6000 Hz on a 400 MHz instrument). Causality: A wide spectral width ensures that all signals, from the upfield TMS to potentially very downfield acidic protons, are captured.

-

Acquisition Time: 2-4 seconds. Causality: A longer acquisition time allows for better resolution of fine splitting patterns.

-

Number of Scans: 16-64 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio, making weak signals more apparent.

-

Temperature: 298 K (25 °C).

Spectral Interpretation: Decoding the Data

The acquired spectrum provides a wealth of structural information. The following table summarizes the expected and typically observed ¹H NMR data for the title compound.

| Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole N-H | Hₐ | ~13.5 | Broad Singlet (br s) | - | 1H |

| Pyrazole C5-H | Hₑ | ~8.0 | Singlet (s) | - | 1H |

| Ethyl -OCH₂ - | Hₒ | ~4.4 | Quartet (q) | ~7.1 | 2H |

| Ethyl -CH₃ | Hₜ | ~1.4 | Triplet (t) | ~7.1 | 3H |

Note: Data is synthesized from typical values for this structural class and available spectral information.[11][12]

Detailed Analysis:

-

The N-H Proton (Hₐ, ~13.5 ppm): The signal appearing as a broad singlet far downfield is characteristic of the pyrazole N-H proton. Its breadth is due to a combination of moderate-rate chemical exchange with trace water in the solvent and quadrupolar coupling with the ¹⁴N nucleus. Its significant downfield shift is attributed to its acidic nature and participation in intermolecular hydrogen bonding.[4]

-

The Pyrazole C5-H Proton (Hₑ, ~8.0 ppm): A sharp singlet integrating to one proton is observed in the heteroaromatic region. This is assigned to the C5-H proton. It is a singlet because it has no adjacent protons to couple with. The chemical shift is downfield due to the anisotropic effect of the aromatic pyrazole ring and the combined electron-withdrawing influence of the ring nitrogens, the C4-chloro group, and the C3-ester group.

-

The Ethyl Methylene Protons (Hₒ, ~4.4 ppm): This signal, a quartet integrating to two protons, is assigned to the methylene (-CH₂-) of the ethyl ester. The quartet pattern arises from spin-spin coupling with the three protons of the adjacent methyl group (3+1=4). Its downfield position is a direct result of the deshielding effect of the adjacent, highly electronegative oxygen atom.[7]

-

The Ethyl Methyl Protons (Hₜ, ~1.4 ppm): The signal furthest upfield is a triplet integrating to three protons, characteristic of the methyl (-CH₃) group of the ethyl ester. The triplet multiplicity is due to coupling with the two protons of the adjacent methylene group (2+1=3). The coupling constant (J ≈ 7.1 Hz) for this triplet is identical to that of the methylene quartet, confirming they are coupled partners.

Integrated Workflow for Structural Verification

The logical flow from a chemical structure to its validated ¹H NMR spectrum is a cornerstone of chemical analysis. This process ensures that experimental choices are rationally guided and that data interpretation is systematically performed.

Caption: Workflow for ¹H NMR-based structural verification.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. Each of the four unique proton environments gives rise to a distinct and predictable signal, characterized by its chemical shift, multiplicity, and integration. The downfield N-H singlet, the aromatic C5-H singlet, and the classic quartet-triplet pattern of the ethyl ester group collectively form a unique spectral fingerprint. This guide has demonstrated the theoretical and practical steps required to leverage this fingerprint for confident structural elucidation, a critical task for any scientist working with novel chemical entities.

References

- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. This compound(1189363-78-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1189363-78-7|Ethyl 4-chloro-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

Introduction: The Challenge of Hazard Assessment for Novel Chemical Entities

An In-depth Technical Guide on the Known Hazards of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemical development due to its diverse biological activities.[1][2] As with many novel or specialized chemical intermediates, a full, peer-reviewed toxicological profile for this specific molecule is not yet established.

In the absence of direct data, a scientifically rigorous approach to hazard evaluation involves the examination of structurally related analogs. This guide leverages safety data from compounds such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and the parent pyrazole structure to build a predictive hazard profile. The core logic is that shared functional groups (chlorinated aromatic ring, carboxylic acid ester, pyrazole nucleus) will confer similar toxicological and reactivity properties.

Predictive Hazard Identification and GHS Classification

Based on aggregated data from surrogate molecules, this compound should be presumptively handled as a hazardous substance. The primary hazards are anticipated to be irritant in nature, affecting the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification

The GHS classification for closely related chlorinated pyrazole derivatives consistently indicates the following hazards.[3] It is prudent to apply this classification to this compound until specific data becomes available.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table summarizes the GHS classifications for surrogate compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and other pyrazole carboxylic acids.[3][4][5]

Caption: Predicted GHS hazard profile based on surrogate data.

Health Hazard Deep Dive

-

Dermal and Ocular Toxicity: The primary concern with compounds of this class is their irritant effect upon direct contact. The presence of the chloro- group and the acidic nature of the pyrazole ring system likely contribute to this property. Contact with the skin is expected to cause redness, itching, and inflammation.[3] Ocular exposure is more serious, with the potential for significant irritation, pain, and possible damage to the cornea if not promptly addressed.[3]

-

Respiratory Tract Irritation: As a fine powder or crystalline solid, there is a risk of aerosolization during handling.[6] Inhalation of dusts may lead to irritation of the nose, throat, and upper respiratory tract, manifesting as coughing and shortness of breath.[5]

-

Ingestion: While data on oral toxicity is limited for close analogs, the parent compound, Pyrazole, is classified as "Harmful if swallowed" (H302).[7] Therefore, ingestion of this compound should be considered harmful, and immediate medical attention sought.

Chemical Reactivity and Stability

-

Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with heterocyclic compounds.[8]

-

Hazardous Decomposition: Thermal decomposition during a fire can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[8]

-

Synthesis-Related Hazards: The synthesis of chlorinated pyrazoles can involve hazardous reagents like sulfuryl chloride or electrochemical chlorination processes.[9][10] This underscores the importance of understanding the provenance of the material, as residual reagents could pose additional risks.

Laboratory Protocol for Safe Handling and Risk Mitigation

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment, and rigorous procedural discipline. The following protocol is designed for handling gram-scale quantities of chlorinated pyrazole derivatives in a research and development setting.

Engineering Controls

-

Primary Containment: All weighing and transfers of the solid material must be conducted within a certified chemical fume hood to prevent inhalation of dusts.

-

Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour.

-

Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[5]

Personal Protective Equipment (PPE)

A robust PPE ensemble is non-negotiable. The table below outlines the minimum requirements.

| Body Part | Equipment Specification | Rationale |

| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is recommended for larger quantities. | Protects against splashes and airborne dust, preventing serious eye irritation. |

| Hands | Chemical-resistant gloves (Nitrile is a suitable initial choice, but glove compatibility should be verified). | Prevents skin contact and irritation. Contaminated gloves must be disposed of properly. |

| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a full-face respirator with appropriate cartridges is necessary. | Prevents respiratory tract irritation from inhaled dust. |

Step-by-Step Handling Workflow

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the hood.

-

Donning PPE: Put on the lab coat, followed by safety goggles and gloves.

-

Weighing and Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

-

Post-Transfer: Securely close the primary container. Clean any minor spills within the hood immediately using a damp cloth (if compatible with the solvent to be used).

-

Waste Disposal: All contaminated materials (gloves, weigh boats, paper towels) must be disposed of in a dedicated, labeled hazardous waste container.

-

Doffing PPE: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.[3]

Caption: A standard workflow for the safe laboratory handling of pyrazole compounds.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Conclusion

While this compound is a valuable building block in research and development, it must be handled with a clear understanding of its potential hazards. The surrogate data strongly suggests that the compound is a skin, eye, and respiratory irritant. The risk mitigation strategies and handling protocols outlined in this guide provide a framework for minimizing exposure and ensuring laboratory safety. It is imperative that researchers treat this compound with the caution afforded to its classified analogs until comprehensive, specific toxicological data becomes available.

References

- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. jchr.org [jchr.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages theoretical principles of solubility, an analysis of the molecule's physicochemical properties, and the known characteristics of a wide range of organic solvents to predict its solubility profile. Furthermore, this guide details a robust experimental protocol for the systematic determination of its solubility, empowering researchers to generate precise and reliable data. This document is intended to serve as a foundational resource for scientists and professionals engaged in process development, formulation, and chemical synthesis involving this pyrazole derivative.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for assessing the solubility of this compound.

Physicochemical Properties of this compound

To predict the solubility of a solute in a given solvent, a fundamental understanding of its molecular properties is essential. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Based on its constituent functional groups (a pyrazole ring, a chloro substituent, and an ethyl ester), we can infer the following key physicochemical characteristics for this compound:

-

Molecular Structure: The molecule possesses a heterocyclic pyrazole ring, which is aromatic in nature. The presence of nitrogen atoms in the ring, a chlorine atom, and an ethyl ester group contributes to its overall polarity and hydrogen bonding capabilities.

-

Polarity: The molecule exhibits moderate polarity. The electronegative chlorine and nitrogen atoms, along with the carbonyl group of the ester, create significant dipole moments. The pyrazole ring itself has a dipole moment.

-

Hydrogen Bonding: The nitrogen atom in the pyrazole ring with a hydrogen atom attached (the 1H position) can act as a hydrogen bond donor. The other nitrogen atom in the pyrazole ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular formula is C6H7ClN2O2, corresponding to a molecular weight of approximately 174.59 g/mol .

The interplay of these features dictates how the molecule will interact with different solvent environments.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the solute-solute and solvent-solvent bonds.

The following diagram illustrates the fundamental principle of "like dissolves like":

Caption: "Like Dissolves Like" Principle.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents, categorized by their polarity and hydrogen bonding capability. These predictions are based on the "like dissolves like" principle, considering the moderate polarity and hydrogen bonding potential of the target molecule.

| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Toluene | Low | None | Low | The large difference in polarity between the solute and solvent results in weak solute-solvent interactions. |

| Slightly Polar, Aprotic | Diethyl Ether, Dichloromethane | Low-Medium | Acceptor | Moderate | The moderate polarity of these solvents can interact favorably with the polar regions of the solute. |

| Polar, Aprotic | Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Medium | Acceptor | High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, leading to strong interactions with the solute. |

| Polar, Protic | Methanol, Ethanol | High | Donor & Acceptor | High | The ability of these solvents to both donate and accept hydrogen bonds allows for strong interactions with the pyrazole ring and ester group of the solute. |

| Highly Polar, Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very High | The very high polarity and strong hydrogen bond accepting capability of these solvents are expected to lead to excellent solvation. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Conclusion

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action and the signaling pathways they modulate. Furthermore, it offers detailed, field-proven experimental protocols for the identification and validation of these targets, aiming to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Pyrazole Core

The pyrazole moiety is a cornerstone in the design of bioactive molecules, demonstrating a remarkable versatility that allows for its application across a wide spectrum of therapeutic areas.[3][4] Its metabolic stability is a key factor contributing to its increasing prevalence in newly approved drugs.[1] Pyrazole-containing pharmaceuticals have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic agents, among others.[3][4] This guide will explore the molecular targets that underpin these diverse pharmacological activities, providing a roadmap for the rational design of next-generation pyrazole-based therapeutics.

Key Therapeutic Targets of Pyrazole Compounds

The broad therapeutic utility of pyrazole derivatives stems from their ability to interact with a diverse range of biological targets. This section will detail the major classes of proteins targeted by these compounds, with illustrative examples of approved drugs.

Protein Kinases: Modulating Cellular Signaling

Protein kinases, enzymes that regulate a vast array of cellular processes, are a primary and highly successful target class for pyrazole-based inhibitors.[5][6][7] The pyrazole scaffold has proven to be a key framework in the development of numerous protein kinase inhibitors (PKIs).[5][7]

Key Kinase Targets:

-

Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling.

-

Zanubrutinib (Brukinsa®): An irreversible BTK inhibitor used in the treatment of various B-cell malignancies.[1]

-

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.

-

BRAF: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.

-

Encorafenib (Braftovi®): A BRAF inhibitor used for BRAF V600E- or V600K-mutated melanoma.[1]

-

-

Anaplastic Lymphoma Kinase (ALK), ROS1, and Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC): Receptor tyrosine kinases implicated in various cancers.

-

Fibroblast Growth Factor (FGF) Receptors: A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.

-

Erdafitinib (Balversa®): An FGFR inhibitor for metastatic urothelial cancer.[1]

-

-

RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose alterations are drivers in certain cancers.

-

Pralsetinib and Selpercatinib: Represent a new class of precision oncology drugs targeting RET-driven cancers.[1]

-

-

Phosphoinositide 3-Kinase (PI3K): A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[2][8][9]

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, representing a target for cancer therapy.[9][10]

Illustrative Signaling Pathway: The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in components of this pathway, such as BRAF, can lead to uncontrolled cell growth and cancer. Pyrazole-based inhibitors like Encorafenib specifically target the mutated BRAF protein, blocking downstream signaling.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib.

Enzymes: Catalyzing Therapeutic Intervention

Beyond kinases, pyrazole derivatives inhibit a variety of other enzymes crucial in different pathological processes.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and acute pain.[2]

-

-

Factor Xa: A key enzyme in the blood coagulation cascade.

-

Apixaban (Eliquis®): An oral, direct Factor Xa inhibitor used as an anticoagulant.[1]

-

-

Soluble Guanylate Cyclase (sGC): An enzyme that, upon activation by nitric oxide, produces cyclic GMP, leading to vasodilation.

-

Riociguat: An sGC stimulator for the treatment of pulmonary hypertension.[2]

-

-

Phosphodiesterase type 5 (PDE5): An enzyme that degrades cyclic GMP.

-

Sildenafil (Viagra®): A PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.[1]

-

-

Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair, a target in cancer therapy.

-

Niraparib: A PARP inhibitor used for the treatment of certain types of ovarian cancer.[2]

-

-

Dipeptidyl Peptidase-4 (DPP-4): An enzyme that inactivates incretin hormones, which are involved in glucose regulation. Pyrazole-containing DPP-4 inhibitors like anagliptin and teneligliptin are used to treat type 2 diabetes.[2]

-

Fatty Acid Biosynthesis Inhibitors: Emerging targets for antibacterial agents.[1]

-

Carbonic Anhydrase and α-Glucosidase: Enzymes targeted by some pyrazole derivatives in preclinical development.[1]

G-Protein Coupled Receptors (GPCRs): A Major Drug Target Family

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs.[11][12][13] Pyrazole-containing compounds have been developed as modulators of various GPCRs.

Ion Channels: Regulating Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes and are critical for the function of excitable cells.[14][15]

-

K(v)7 Potassium Channels: Modulation of these channels is a strategy for treating neuronal hyperexcitability disorders like epilepsy.[16]

-

Orai Channels (Calcium Release-Activated Calcium Channels): These channels are crucial for T-cell activation and are targets for immunodeficiency and other diseases.[17]

Nuclear Receptors: Ligand-Activated Transcription Factors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules.

-

Androgen Receptor (AR): A key target in the treatment of prostate cancer.

-

Darolutamide (Nubeqa™): A nonsteroidal AR antagonist for castration-resistant prostate cancer.[1]

-

-

Estrogen Receptor (ER): Certain pyrazole compounds have been identified as high-affinity ligands for the estrogen receptor, with some showing selectivity for the ERα subtype.[18][19]

Experimental Protocols for Target Identification and Validation

The successful development of a targeted therapeutic requires robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key experiments in the identification and validation of pyrazole compound targets.

Target Identification: Unveiling the Molecular Partner

Identifying the specific protein target of a bioactive pyrazole compound is a critical first step.

Protocol 3.1.1: Drug Affinity Responsive Target Stability (DARTS)

This method identifies protein targets by observing their stabilization against proteolysis upon ligand binding, without requiring modification of the small molecule.[20][21]

-

Cell Lysate Preparation:

-

Culture cells of interest to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in M-PER Mammalian Protein Extraction Reagent (or a similar lysis buffer) supplemented with protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the proteome.

-

-

Compound Treatment:

-

Divide the lysate into aliquots.

-

Treat aliquots with the pyrazole compound of interest at various concentrations (e.g., 10x, 1x, 0.1x the bioactive concentration) or with a vehicle control (e.g., DMSO).

-

Incubate at room temperature for 1 hour.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each aliquot. The optimal protease and its concentration should be determined empirically.

-

Incubate at room temperature for a defined period (e.g., 10-30 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).

-

Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control, as these represent proteins protected from proteolysis.

-

Excise the protected protein bands and identify them using mass spectrometry.

-

Workflow Diagram: DARTS Protocol

Caption: A streamlined workflow of the DARTS protocol for target identification.

Target Validation: Confirming the Interaction and Function

Once a putative target is identified, its interaction with the pyrazole compound and the functional consequences of this interaction must be validated.

Protocol 3.2.1: Kinase Inhibitor Screening Assay (Example: BRAF)

This protocol describes a general approach for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.[8][22][23][24][25]

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

-

Prepare a stock solution of the pyrazole inhibitor in DMSO and create a serial dilution series.

-

Prepare a solution of the BRAF kinase and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor) in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted pyrazole compound or DMSO control to the assay wells.

-

Add 5 µL of the BRAF kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a microplate reader capable of TR-FRET measurements, exciting at ~340 nm and measuring emission at ~615 nm (europium) and ~665 nm (Alexa Fluor® 647).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3.2.2: DPP-4 Enzymatic Assay

This protocol outlines a fluorescence-based assay to screen for DPP-4 inhibitors.[1][9][18][26]

-

Reagent Preparation:

-

Prepare a DPP-4 assay buffer.

-

Prepare a stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare a solution of purified DPP-4 enzyme.

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).

-

-

Assay Procedure (96-well black plate):

-

Add the serially diluted pyrazole compound or control to the assay wells.

-

Add the DPP-4 enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 3.2.3: Androgen Receptor Competitive Binding Assay

This protocol describes a scintillation proximity assay (SPA) to measure the binding of pyrazole compounds to the androgen receptor.[5][11][13][27][28]

-

Reagent Preparation:

-

Prepare an assay buffer.

-

Prepare a stock solution of the pyrazole compound in DMSO and create a serial dilution series.

-

Prepare a solution of purified, His-tagged androgen receptor ligand-binding domain (AR-LBD).

-

Prepare a solution of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT).

-

Prepare a suspension of SPA beads (e.g., Nickel-coated).

-

-

Assay Procedure (384-well plate):

-

Add the AR-LBD solution to the wells.

-

Add the SPA bead suspension to the wells and incubate to allow binding of the His-tagged receptor to the beads.

-

Add the serially diluted pyrazole compound or control.

-

Add the [3H]-DHT solution to all wells.

-

Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Data Acquisition:

-

Read the plate in a scintillation counter.

-

-

Data Analysis:

-

Plot the scintillation counts against the concentration of the pyrazole compound.

-

Fit the data to a competitive binding curve to determine the Ki or IC50 value.

-

Protocol 3.2.4: Potassium Ion Channel Cell-Based Assay

This protocol outlines a thallium flux assay to assess the activity of pyrazole compounds on potassium channels.[3][7][10][29][30]

-

Cell Culture and Dye Loading:

-

Plate cells expressing the potassium channel of interest in a 96- or 384-well black, clear-bottom plate.

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) by incubating with the dye loading solution for 60-90 minutes at 37°C.

-

-

Compound Incubation:

-

Remove the dye loading solution and replace it with a buffer containing the serially diluted pyrazole compound or control.

-

Incubate at room temperature for 15-30 minutes.

-

-

Thallium Flux Measurement:

-

Prepare a stimulus buffer containing thallium sulfate.

-

Use a fluorescence plate reader with an integrated fluid dispenser to add the stimulus buffer to the wells while simultaneously recording the fluorescence signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity over time (kinetic read).

-

-

Data Analysis:

-

Calculate the rate of thallium influx or the peak fluorescence intensity for each well.

-

Plot the response against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

-

Data Presentation and Interpretation